2-phenyl-2-(phenylsulfanyl)-N-(pyridin-2-yl)acetamide
Description
Properties
IUPAC Name |
2-phenyl-2-phenylsulfanyl-N-pyridin-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c22-19(21-17-13-7-8-14-20-17)18(15-9-3-1-4-10-15)23-16-11-5-2-6-12-16/h1-14,18H,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHVLVMRHSOZDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=N2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2-(phenylsulfanyl)-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-1-phenylethanone with thiophenol to form 2-phenyl-2-(phenylsulfanyl)ethanone. This intermediate is then reacted with 2-aminopyridine under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2-(phenylsulfanyl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form corresponding alcohols.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-phenyl-2-(phenylsulfanyl)-N-(pyridin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-phenyl-2-(phenylsulfanyl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The pyridinyl group can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to various biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of N-substituted acetamides with sulfur-containing and heteroaromatic substituents. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Structural Differences and Implications
Sulfur-Containing Groups
- Phenylsulfanyl vs. Pyrimidinylsulfanyl : The target compound’s phenylsulfanyl group (C₆H₅S−) offers greater steric bulk compared to the pyrimidinylsulfanyl group in , which may hinder binding to flat enzymatic pockets.
- Sulfanyl vs.
Aromatic Substituents
- Pyridin-2-yl vs.
- Phenyl vs. Pentafluorophenyl : The pentafluorophenyl group in significantly increases lipophilicity and electron-withdrawing effects, which could improve metabolic stability but reduce aqueous solubility.
Heterocyclic Variations
- Pyridine vs. Thiazole : GSK1570606A replaces pyridine with a thiazole ring, introducing a sulfur atom and altering electronic distribution, which may influence target selectivity.
Biological Activity
2-Phenyl-2-(phenylsulfanyl)-N-(pyridin-2-yl)acetamide, a compound with a complex structure featuring phenyl and pyridine moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 274.35 g/mol. The compound features a pyridine ring that may enhance its interaction with biological targets due to its electron-withdrawing properties.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The phenylsulfanyl group may facilitate interactions through sulfur-based mechanisms, while the pyridyl group can engage in coordination with metal ions or other functional groups, influencing enzyme activity and receptor interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have shown the ability to induce apoptosis in cancer cell lines such as MDA-MB-231. In one study, an analogue demonstrated a 22-fold increase in apoptotic cells compared to controls, highlighting the potential of these compounds in cancer therapy .
| Compound | IC50 (nM) | Apoptosis Induction (Fold Increase) |
|---|---|---|
| 4e | 10.93 | 22 |
| 4g | 25.06 | - |
| 4h | 3.92 | - |
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. For example, related thiazolone-sulfonamide derivatives have shown selective inhibition against carbonic anhydrase IX (CA IX), with IC50 values ranging from 10.93 to 25.06 nM, indicating strong selectivity over CA II . This selectivity is crucial for minimizing side effects in therapeutic applications.
Case Studies
- Cancer Cell Lines : A study evaluated the cytotoxic effects of similar compounds on various cancer cell lines, revealing that certain derivatives could significantly inhibit cell proliferation and induce apoptosis.
- Antibacterial Activity : Compounds related to this compound have also been assessed for antibacterial properties, showing significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations as low as 50 μg/mL .
Pharmacokinetics and ADMET Properties
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies for similar compounds suggest favorable pharmacokinetic profiles, which are essential for drug development . The presence of the pyridine ring may enhance solubility and bioavailability.
Q & A
Q. Key Conditions :
| Parameter | Optimal Range |
|---|---|
| Temperature | 70–90°C |
| Solvent | Ethanol/Toluene |
| Catalyst | Triethylamine |
| Reaction Time | 8–12 hours |
Which spectroscopic techniques are essential for confirming structural integrity and purity?
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and molecular connectivity. For example, the pyridinyl proton signals appear at δ 8.2–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 377.12 for C₂₅H₂₀N₂OS₂) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~2550 cm⁻¹ (S-H stretch, if present) .
How can researchers mitigate common impurities during synthesis?
Q. Advanced
- Byproduct formation : Optimize stoichiometry to avoid unreacted intermediates.
- Oxidation of thioether : Conduct reactions under inert atmospheres (N₂/Ar) to prevent sulfoxide formation.
- Purification strategies : Use preparative HPLC with a C18 column (mobile phase: acetonitrile/water) for high-purity isolation .
What in vitro assays are suitable for preliminary biological activity screening?
Q. Basic
- Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus or E. coli.
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
How can discrepancies in biological activity data between studies be resolved?
Q. Advanced
- Purity validation : Reanalyze batches via HPLC (≥95% purity threshold).
- Assay standardization : Replicate under controlled conditions (pH, temperature, cell passage number).
- Meta-analysis : Compare structural analogs (e.g., substituent effects on pyridinyl or phenyl groups) .
What mechanistic insights can be gained from studying the compound’s reactivity?
Q. Advanced
- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify rate-determining steps.
- Isotopic labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways of the acetamide group.
- Computational modeling : Density Functional Theory (DFT) to predict nucleophilic attack sites on the thioether moiety .
How can computational methods optimize synthetic routes or biological interactions?
Q. Advanced
- Molecular docking : Predict binding affinity to targets like cyclooxygenase-2 (COX-2) using AutoDock Vina.
- Retrosynthetic analysis : Employ AI platforms (e.g., Chematica) to design shorter synthetic pathways.
- QSAR modeling : Correlate substituent electronegativity with antimicrobial activity .
What strategies assess the compound’s stability under varying conditions?
Q. Advanced
- Forced degradation studies : Expose to UV light (photostability), 40°C/75% RH (accelerated stability), and acidic/basic hydrolysis.
- Analytical monitoring : Use UPLC-PDA to track degradation products (e.g., sulfoxide or hydrolyzed acetamide) .
How do catalyst choices impact synthetic efficiency?
Q. Advanced
- Palladium catalysts : Enhance coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) but may increase cost.
- Copper(I) iodide : Effective for thioether formation but requires ligand optimization (e.g., 1,10-phenanthroline) .
How should researchers address contradictory spectroscopic data (e.g., unexpected NMR peaks)?
Q. Advanced
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign quaternary carbons.
- X-ray crystallography : Confirm absolute configuration (e.g., CCDC deposition for public validation).
- Dynamic NMR : Study rotamers of the acetamide group at variable temperatures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
